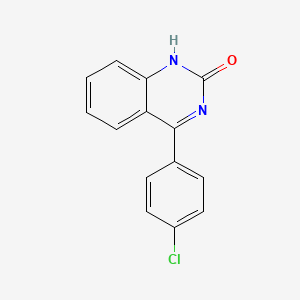

4-(4-Chlorophenyl)quinazolin-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Chlorophenyl)quinazolin-2-ol is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties .

Mecanismo De Acción

Target of Action

4-(4-Chlorophenyl)quinazolin-2-ol, a derivative of quinazoline, has been found to exhibit a wide range of biopharmaceutical activities Quinazoline derivatives have been known to target various enzymes and receptors, contributing to their diverse physiological significance and pharmacological utilization .

Mode of Action

Quinazoline derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some quinazoline derivatives have shown potent in vitro anti-microbial activity against Staphylococcus aureus .

Biochemical Pathways

Quinazoline derivatives have been reported to affect a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic . These activities suggest that quinazoline derivatives may influence multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetics of drug molecules can be influenced by various factors, including drug-drug interactions and altered pharmacokinetics, which can lead to severe unintended outcomes and may result in the failure of the treatment .

Result of Action

Some quinazoline derivatives have shown significant to moderate anti-cancer activity against various cancer cell lines . This suggests that this compound may have similar effects.

Action Environment

It is known that environmental factors can significantly impact the effectiveness of drug molecules .

Métodos De Preparación

The synthesis of 4-(4-Chlorophenyl)quinazolin-2-ol typically involves the reaction of 4-chloroaniline with anthranilic acid, followed by cyclization to form the quinazoline ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

4-(4-Chlorophenyl)quinazolin-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of dihydroquinazoline derivatives.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with enhanced biological activities.

Biology: The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.

Medicine: Due to its anticancer properties, it is being investigated for its potential use in cancer therapy. It has shown promising results in inhibiting the growth of certain cancer cell lines.

Comparación Con Compuestos Similares

4-(4-Chlorophenyl)quinazolin-2-ol can be compared with other quinazoline derivatives, such as:

Erlotinib: A well-known anticancer drug that targets the epidermal growth factor receptor (EGFR) tyrosine kinase.

Gefitinib: Another anticancer agent that inhibits EGFR and is used in the treatment of non-small cell lung cancer.

Prazosin: An alpha-adrenergic blocker used to treat hypertension and benign prostatic hyperplasia.

While these compounds share a common quinazoline core, this compound is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group, which imparts distinct biological activities .

Actividad Biológica

4-(4-Chlorophenyl)quinazolin-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology, antimicrobial research, and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a fused bicyclic structure containing nitrogen. Its molecular formula is C10H8ClN3O, and it has a molecular weight of approximately 223.64 g/mol. The presence of the chlorophenyl group enhances its lipophilicity and potential receptor interactions.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer properties. It acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is overexpressed in various cancers. Studies have shown that derivatives of quinazoline can inhibit EGFR autophosphorylation effectively, leading to reduced tumor growth.

Table 1: Anticancer Activity Data

The compound has been evaluated against several cancer cell lines, demonstrating significant antiproliferative activity with IC50 values in the low micromolar range. In particular, studies have shown that it can induce apoptosis in cancer cells by disrupting cell cycle progression at the G1 phase.

Antimicrobial Activity

Quinazoline derivatives, including this compound, have also been investigated for their antimicrobial properties. A study focusing on its effects on unicellular cyanobacteria revealed that it inhibited growth with an EC50 value of 1.93 mg/L, indicating potential applications in controlling harmful algal blooms.

Table 2: Antimicrobial Activity Data

The mechanism underlying its antimicrobial activity involves oxidative stress induction and disruption of photosystem II electron transport, leading to cell death.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- EGFR Inhibition : The compound binds to the ATP-binding site of EGFR, preventing its autophosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.

- Oxidative Stress Induction : In microbial systems, it triggers oxidative stress responses that impair cellular functions.

Case Studies

Case Study 1: Antitumor Activity

A series of quinazoline derivatives were synthesized and evaluated for their anticancer effects against various cell lines. The study demonstrated that modifications at the C-6 position significantly enhanced EGFR inhibitory activity compared to parent compounds, establishing a structure-activity relationship relevant for drug design .

Case Study 2: Environmental Impact

The effects of this compound on aquatic ecosystems were assessed through bioassays with Microcystis aeruginosa. Results indicated significant growth inhibition linked to oxidative stress mechanisms, raising concerns about its environmental persistence and toxicity .

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-1H-quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)16-14(18)17-13/h1-8H,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJVJFHQHJZAID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=O)N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.